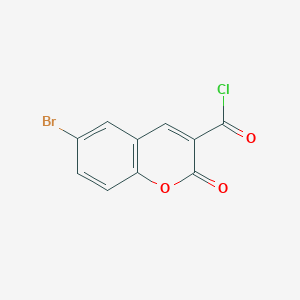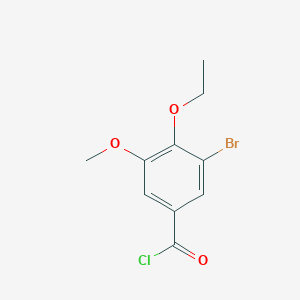
5-メチル-2,3,4,5-テトラヒドロ-1,4-ベンゾオキサゼピン塩酸塩
概要
説明
5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol It is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities
科学的研究の応用
5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential therapeutic effects, including its use as an anticancer agent . Additionally, it is used in the development of new materials and industrial processes .
作用機序
Target of Action
Benzoxazepine derivatives, a class to which this compound belongs, have been evaluated for their anticancer properties in breast cancer cells .
Mode of Action
Some benzoxazepine derivatives have shown to induce cell cycle arrest in the g2/m phase , suggesting that they may interact with cellular targets involved in cell cycle regulation.
Biochemical Pathways
The induction of cell cycle arrest in the g2/m phase suggests that this compound may affect pathways involved in cell cycle regulation .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted boiling point of 2438° C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
Some benzoxazepine derivatives have shown potent cytotoxicity in both benign (mcf-7) and metastatic (mda-mb-231) breast cancer cells .
Action Environment
The compound is recommended to be stored at room temperature , suggesting that temperature could be an important environmental factor influencing its stability.
生化学分析
Biochemical Properties
5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity. This interaction is crucial as it can modulate various biochemical pathways. Additionally, 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride may bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation. Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, ultimately affecting cellular function. For instance, the compound may inhibit a particular enzyme, reducing its activity and leading to downstream effects on metabolic pathways .
Temporal Effects in Laboratory Settings
The effects of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to changes in cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, toxic or adverse effects may be observed, including changes in organ function and overall health. Understanding the dosage effects is crucial for determining the therapeutic window of the compound .
Metabolic Pathways
5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit a key enzyme in a metabolic pathway, leading to an accumulation of specific metabolites. This interaction can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride within cells and tissues are critical for its function. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. Understanding these transport mechanisms is essential for determining the compound’s efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
準備方法
The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves several steps. One common method includes the cyclization of substituted isoindole derivatives to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . Another approach involves the use of microwave heating to synthesize pyrimido-oxazepine analogs . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
化学反応の分析
5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include activated alkynes, methyl iodide, and sodium borohydride . For example, the reduction of quaternary salts by sodium borohydride in methanol yields 2,3,4,5-tetrahydro-1,4-benzoxazepines . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is structurally similar to other benzoxazepine derivatives, such as 2,3,4,5-tetrahydro-1,4-benzothiazepines and 2,3,4,5-tetrahydro-1,4-benzodiazepines it is unique in its specific substitution pattern and the presence of a methyl group at the 5-positionSimilar compounds include 2,3,4,5-tetrahydro-1,4-benzothiazepine and 2,3,4,5-tetrahydro-1,4-benzodiazepine .
特性
IUPAC Name |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-9-4-2-3-5-10(9)12-7-6-11-8;/h2-5,8,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLCOFYQTYVWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2OCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-06-8 | |
| Record name | 5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372414.png)

![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)
![2-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372419.png)
![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)
![3-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372424.png)
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372426.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)
